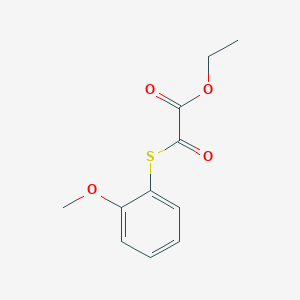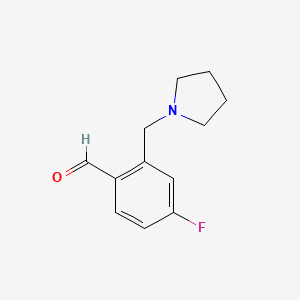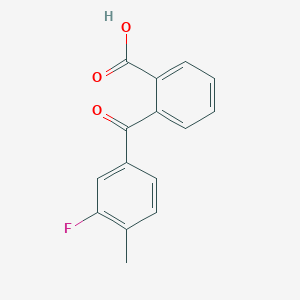![molecular formula C12H10F4O3 B7989751 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid](/img/structure/B7989751.png)
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid is an organic compound featuring a fluorinated phenyl ring and a valeric acid moiety. The presence of both fluorine and trifluoromethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phenyl ring, followed by the formation of the valeric acid moiety. Common synthetic routes include:
Electrophilic Aromatic Substitution: Fluorine and trifluoromethyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions using reagents like fluorine gas or trifluoromethyl iodide.
Grignard Reaction: The valeric acid moiety can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution and Grignard reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Shares the fluorinated phenyl ring but lacks the valeric acid moiety.
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid: Similar structure with an acetic acid moiety instead of valeric acid.
Uniqueness
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid is unique due to the combination of its fluorinated phenyl ring and valeric acid moiety, which imparts distinct chemical and biological properties. This combination enhances its binding affinity and stability, making it valuable in various applications.
Properties
IUPAC Name |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O3/c13-9-5-7(4-8(6-9)12(14,15)16)10(17)2-1-3-11(18)19/h4-6H,1-3H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJPJOZCSBVCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














